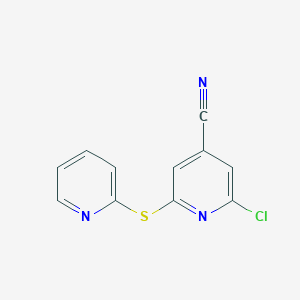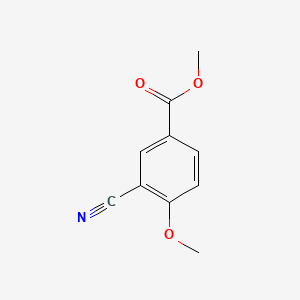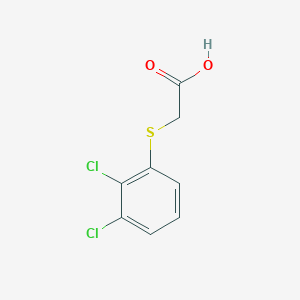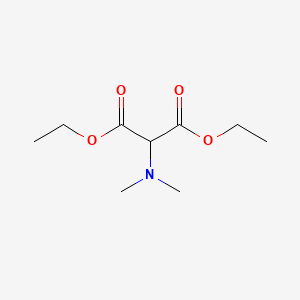![molecular formula C13H15NO2 B1334723 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol CAS No. 247225-86-1](/img/structure/B1334723.png)
2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol" is a derivative of 1-phenyl-2-aminoethanol, which is a structural framework that can be modified to produce various pharmacologically active agents. The furan moiety in the compound suggests potential interactions with biological systems, as furan derivatives are known to exhibit a range of biological activities. The presence of the phenyl group and the ethanolamine structure may imply beta-adrenergic blocking properties, as seen in similar compounds .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include esterification, nitrification, hydrolysis, and reduction processes . For instance, derivatives of 1-phenyl-2-aminoethanol have been synthesized using substituted amidoalkyl groups, which have shown significant beta-adrenoceptor blocking properties . The synthesis process is crucial as it impacts the yield and purity of the final product, which is important for potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol" has been characterized using techniques such as IR, 1H-NMR, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, crystal system, and intermolecular interactions, such as hydrogen bonding, which can influence the stability and reactivity of the compound. The molecular structure is key to understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Compounds with furan and phenyl groups can undergo various chemical reactions. For example, photooxygenation of 2-thiophenyl-substituted furans in ethanol can lead to the synthesis of γ-hydroxybutenolides, indicating that furan derivatives can participate in oxidation reactions . The reactivity of such compounds is influenced by the presence of substituents and the reaction conditions, which can lead to different products and by-products.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol" would likely include solubility in organic solvents, melting point, and boiling point, which are important for its handling and formulation. The compound's pharmacological profile, such as beta-adrenergic receptor blockade, is influenced by its physical and chemical properties, as well as its molecular structure . These properties are essential for the compound's potential use as a cardiovascular drug or other therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Enantioselective Acylation and Kinetic Studies
- Lipase-Catalyzed Asymmetric Acylation : Research has explored the use of 1-(furan-2-yl)ethanols, similar in structure to 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol, in enantioselective acylation studies. These studies involve preparative-scale kinetic resolutions with Candida antarctica lipase B and vinyl acetate, highlighting the potential for chemoenzymatic synthesis applications (Hara et al., 2013).
Antibacterial Applications
- Synthesis and Antibacterial Activity : Compounds structurally similar to 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol have been synthesized and tested for in-vitro antibacterial activity. For instance, [5-(furan-2-yl)-phenyl]-4,5-carbothioamide-pyrazolines showed promising antibacterial properties (Rani, Yusuf, & Khan, 2012).
Chemoenzymatic Synthesis
- Chemoenzymatic Approaches for Synthesis : A chemoenzymatic approach has been developed for the synthesis of (R)-2-amino-1-(2-furyl)ethanol, demonstrating a method for generating asymmetric centres and highlighting the importance of biocatalysis in the synthesis of chiral intermediates (Purkarthofer et al., 2006).
Synthesis of Novel Compounds
- Synthesis of Novel Derivatives : Research has also focused on the synthesis of new compounds using furan derivatives. For example, the synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane from furfural and urea demonstrates the creation of novel compounds with potential pharmaceutical and chemical industry applications (Orie, Ngochindo, & Abayeh, 2019).
Catalytic Synthesis
- Catalytic Synthesis for Antioxidant Agents : A series of chalcone derivatives, synthesized from reactions involving furan-based compounds, have shown significant antioxidant activities. This research highlights the potential for catalytic synthesis in creating bioactive compounds (Prabakaran, Manivarman, & Bharanidharan, 2021).
Bioactivity and Pharmaceutical Potential
- Bioactivity Studies : The synthesis and characterization of compounds like 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, which is closely related to 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol, have revealed bioactivities against selected microorganisms, showing potential for drug development (Don-lawson, Nwenka, Okah, & Orie, 2020).
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKADTNMYSKOWTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384602 |
Source


|
| Record name | 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol | |
CAS RN |
247225-86-1 |
Source


|
| Record name | 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

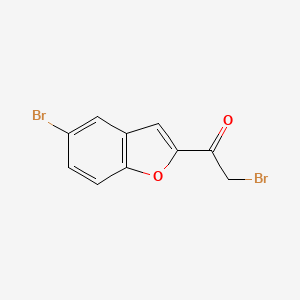
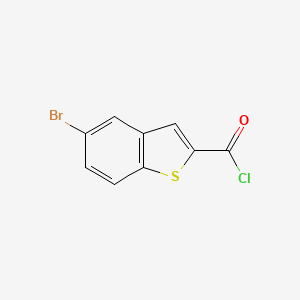
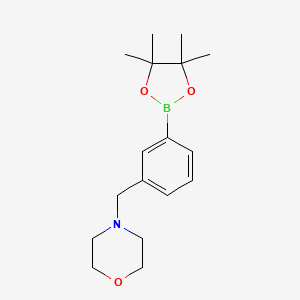
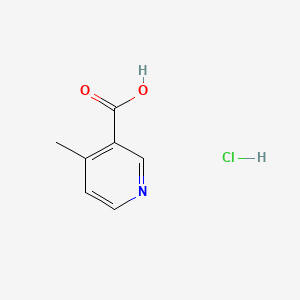
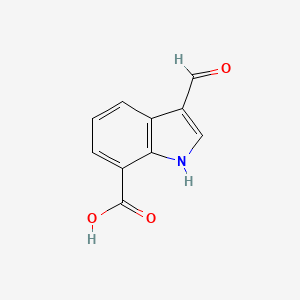

![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)
![3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile](/img/structure/B1334651.png)
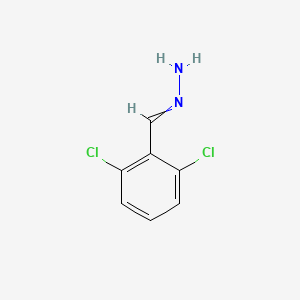
![5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1334657.png)
